Nedocromil sodium

Vue d'ensemble

Description

Nedocromil Sodium is a medication considered as a mast cell stabilizer which acts to prevent wheezing, shortness of breath, and other breathing problems caused by asthma . It is administered by an inhaler under the brand name Tilade, and as an eye drop under the brand name Alocril .

Synthesis Analysis

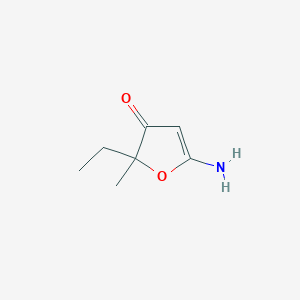

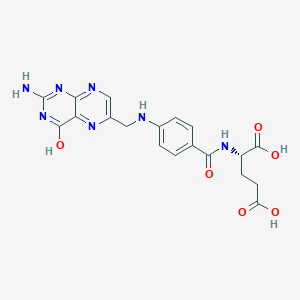

The synthesis of Nedocromil Sodium involves complex chemical reactions. It is classified as a benzopyrone and acts as a mast cell stabilizer, inhibiting the degranulation of mast cells, preventing the release of histamine and tryptase, thereby preventing the synthesis of prostaglandins and leukotrienes .Molecular Structure Analysis

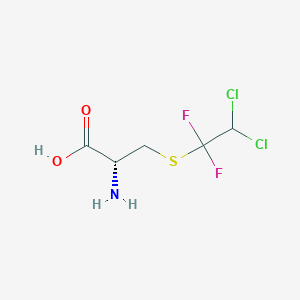

Nedocromil Sodium has a molecular formula of C19H15NNa2O7, an average mass of 415.304 Da, and a monoisotopic mass of 415.064392 Da . It exists in various solid phases including the heptahemihydrate, the trihydrate, a monohydrate, an amorphous phase, and a recently discovered methanol + water (MW) solvate .Chemical Reactions Analysis

The chemical reactions of Nedocromil Sodium are complex and involve two consecutive dehydration reactions of Nedocromil Sodium trihydrate. The activation energy varies as each dehydration proceeds .Physical And Chemical Properties Analysis

Nedocromil Sodium is found to exist in various solid phases: the heptahemihydrate, the trihydrate, a monohydrate, an amorphous phase, which contains variable amounts of water, and a recently discovered methanol + water (MW) solvate . Its physical and thermodynamic properties have been characterized using differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) .Applications De Recherche Scientifique

Treatment of Reversible Obstructive Airways Disease : Nedocromil sodium has been shown to significantly improve asthma symptom scores and pulmonary function tests. It inhibits activation and mediator release from various inflammatory cells and permits reductions in concomitant bronchodilator use. It is considered a promising prophylactic adjunctive agent for the management of reversible obstructive airways disease (Gonzalez & Brogden, 1987).

Management of Bronchial Asthma : Nedocromil sodium has shown effectiveness in improving diary card symptom scores, reducing the concomitant use of bronchodilator aerosol, and providing overall efficacy in the management of patients with bronchial asthma (Lal et al., 1984).

Anti-Inflammatory Effects in Asthma : Clinical trials have demonstrated the efficacy of inhaled nedocromil sodium in a variety of patients with asthma, particularly those with moderate asthma currently receiving treatment with inhaled and oral bronchodilators (Edwards & Stevens, 1993).

Prevention of Fog-Induced Bronchoconstriction : Nedocromil sodium nebulizer solutions have been studied for their ability to block fog-induced bronchoconstriction in asthmatic children (Murray et al., 1993).

Bronchial Antigen Challenge : Nedocromil sodium has been shown to prevent immediate and delayed bronchial responses to antigen challenge, suggesting its potential as a new type of drug in this context (Eady et al., 1985).

Inhibition of Inflammatory Cells Activation : Studies indicate nedocromil sodium's capacity to inhibit the activation of inflammatory cells like eosinophils and neutrophils. It also inhibits IgE-dependent histamine release from human lung mast cells, supporting its role in asthma treatment (Moqbel et al., 1988).

Treatment of Allergic Rhinitis : Nedocromil sodium has been effective in preventing nasal obstruction, rhinorrhea, and sneezing occurring immediately after allergen provocation in patients with allergic rhinitis, suggesting its usefulness in treating this condition (Corrado et al., 1987).

Sulphur Dioxide Induced Bronchoconstriction : Nedocromil sodium has been reported to significantly inhibit bronchoconstriction induced by sulphur dioxide in asthmatic subjects (Dixon et al., 1987).

Treatment of Chronic Obstructive Pulmonary Disease (COPD) : While nedocromil sodium is primarily used for asthma, studies have explored its effects on COPD, although no significant impact on airway responsiveness was observed in the short term (de Jong et al., 1994).

Quality of Life Improvement in Asthma Patients : Long-term treatment with nedocromil sodium has been associated with improved quality of life in patients with asthma, as measured by disease-specific questionnaires (Jones, 1994).

Safety And Hazards

Nedocromil Sodium should be handled with care to avoid dust formation and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation ensured . Serious side effects from Nedocromil Sodium inhalation are not likely to occur, but an allergic reaction may require emergency medical attention .

Propriétés

IUPAC Name |

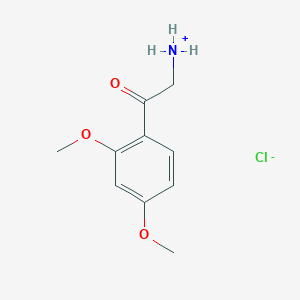

disodium;9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO7.2Na/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11;;/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEKDNLKIVGXAU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(N2CC)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NNa2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69049-73-6 (Parent) | |

| Record name | Nedocromil sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00219115 | |

| Record name | Nedocromil sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nedocromil sodium | |

CAS RN |

69049-74-7 | |

| Record name | Nedocromil sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nedocromil sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Pyrano(3,2-G)quinoline-2,8-dicarboxylic acid, 9-ethyl-6,9-dihydro-4,6-dioxo-10-propyl-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEDOCROMIL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET8IF4KS1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)